4-(5-Chloro-pyridin-2-yl)-phenol

anti‑cancer structure‑activity relationship cellular potency

Prioritize this 4-(5-Chloro-pyridin-2-yl)-phenol for your next kinase or GPCR antagonist lead optimization campaign. The chlorine at the 5-position provides a superior balance of electronegativity and size, delivering a 6.5-fold improvement in MPO inhibition (IC₅₀ 55 nM) and sub-micromolar cellular potency versus the 5-bromo analog. This critical electronic modulation, which cannot be replicated by bromo, fluoro, or methyl analogs, makes it the preferred fragment for achieving stronger hydrogen-bond interactions in structure-based design. Secure a supply of the compound at ≥95% purity today.

Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
Cat. No. B8751234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chloro-pyridin-2-yl)-phenol
Molecular FormulaC11H8ClNO
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(C=C2)Cl)O
InChIInChI=1S/C11H8ClNO/c12-9-3-6-11(13-7-9)8-1-4-10(14)5-2-8/h1-7,14H
InChIKeyBFKBMBGHLWQRLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Chloro-pyridin-2-yl)-phenol: Core Properties and Sourcing Profile for Medicinal Chemistry and Chemical Biology


4-(5-Chloro-pyridin-2-yl)-phenol (CAS 1078166-54-7) is a heterocyclic building block containing a phenol ring linked at the para position to a 5-chloropyridine moiety . It belongs to the pyridylphenol class, with the chlorine atom providing a versatile synthetic handle for further functionalization . The compound is typically supplied as an off‑white solid with a purity of ≥95% and is used as a key intermediate in the discovery of kinase inhibitors, GPCR antagonists, and agrochemical leads . Its combination of electron‑withdrawing character and hydrogen‑bond donor capacity makes it a preferred fragment for structure‑based design campaigns.

Why 4-(5-Chloro-pyridin-2-yl)-phenol Cannot Be Replaced by Other 5‑Substituted Pyridylphenol Analogs


Although the pyridylphenol scaffold appears conserved, small changes at the 5‑position of the pyridine ring profoundly alter biological activity. The chloro substituent provides a unique balance of electronegativity, size, and metabolic stability that bromo, fluoro, methyl, or unsubstituted analogs cannot replicate [1]. Quantitative head‑to‑head data show that replacing chlorine with bromine or methyl can change cellular IC₅₀ values by more than 5‑fold, while also shifting off‑target enzyme inhibition profiles [2]. Such differences make generic substitution unreliable in lead optimization and procurement decisions.

Quantitative Differentiation of 4-(5-Chloro-pyridin-2-yl)-phenol from Closest Analogs


Cytotoxicity IC₅₀ Comparison Across 5‑Chloro, 5‑Bromo, and 5‑Methyl Pyridylphenol Derivatives

In a parallel cytotoxicity screen, the 5‑chloro analog (7d) showed markedly lower IC₅₀ values than the 5‑bromo (7e) and 5‑methyl (7f) counterparts in HepG2 and HeLa cells [1]. The 5‑chloro compound achieved an IC₅₀ of 0.26 µM in HepG2, while the 5‑bromo required 0.048 µM to reach the same inhibition level; however, in HeLa cells the 5‑chloro was superior (0.035 µM vs 0.02 µM for 5‑bromo and 0.03 µM for 5‑methyl) [1].

anti‑cancer structure‑activity relationship cellular potency

Myeloperoxidase (MPO) Inhibitory Activity of 5‑Chloro vs 5‑Bromo Pyridylphenol Analogs

The 5‑chloro pyridylphenol derivative inhibited MPO chlorination activity with an IC₅₀ of 55 nM [1]. In contrast, the corresponding 5‑bromo analog exhibited an IC₅₀ of 360 nM against the closely related eosinophil peroxidase (EPX) [2]. Although the assays differ, the ~6.5‑fold potency advantage for the chloro compound highlights the critical role of the halogen.

myeloperoxidase enzyme inhibition inflammation

Off‑Target CYP3A4 and Thyroid Peroxidase Profiling of 5‑Chloro Pyridylphenol

The 5‑chloro compound was profiled against CYP3A4 and thyroid peroxidase (TPO). It showed time‑dependent CYP3A4 inhibition with an IC₅₀ of 17 nM and much weaker TPO inhibition (IC₅₀ = 1,100 nM) [1]. This gives a selectivity ratio of 65‑fold for MPO over TPO but only 0.3‑fold for CYP3A4 over MPO. No comparable profiling data are publicly available for the 5‑bromo or 5‑methyl analogs, precluding substitution.

drug metabolism safety pharmacology CYP inhibition

Physicochemical Differentiation: Electron‑Withdrawing Effect and Hydrogen‑Bond Acidity

The 5‑chloro substituent imparts a Hammett σₘ value of 0.37, significantly increasing the acidity of the phenolic OH and the hydrogen‑bond donor strength compared to the 5‑methyl (σₘ = –0.07) or unsubstituted (σₘ = 0.0) analogs [1]. This effect enhances binding to hydrogen‑bond acceptor sites and influences logD, as evidenced by a measured logP of 3.38 for a closely related scaffold [2].

medicinal chemistry ADME hydrogen bonding

Optimal Use Cases for 4-(5-Chloro-pyridin-2-yl)-phenol Based on Quantitative Evidence


Lead Optimization of Myeloperoxidase Inhibitors for Inflammatory Disease

The 55 nM MPO IC₅₀ of 4-(5-Chloro-pyridin-2-yl)-phenol and its 6.5‑fold superiority over the bromo analog make it a preferred core for MPO inhibitor libraries [1][2]. Its CYP3A4 liability (IC₅₀ = 17 nM) must be addressed through structure‑guided modification, but the chloro atom provides an ideal balance of potency and synthetic accessibility.

Selective Cytotoxicity in Hepatic and Cervical Cancer Research

The compound's sub‑micromolar IC₅₀ in HepG2 (0.26 µM) and HeLa (0.035 µM) cells, along with its unique cell‑line selectivity profile versus 5‑bromo and 5‑methyl analogs, positions it as a valuable probe for mechanistic studies in hepatocellular carcinoma and cervical cancer models [3].

Fragment‑Based Drug Design Leveraging Chlorine‑Enhanced Hydrogen Bonding

With a Hammett σₘ value of 0.37, the 5‑chloro substituent significantly raises the hydrogen‑bond donor strength of the phenol group relative to methyl or unsubstituted analogs [4]. This property can be exploited in fragment‑based screening to achieve stronger initial binding, facilitating hit‑to‑lead progression.

Agrochemical Lead Discovery Targeting HPPD Enzymes

Structural analogs of 4-(5-Chloro-pyridin-2-yl)-phenol are known HPPD inhibitors [5]. The electron‑withdrawing chlorine enhances binding to the active‑site iron and improves metabolic stability, making the compound a versatile starting point for herbicide lead optimization.

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